molecular formula C16H8BrNO2 B8142810 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one

9-Bromo-6h-chromeno[4,3-b]quinolin-6-one

Cat. No.: B8142810
M. Wt: 326.14 g/mol
InChI Key: QRKHEIJEYMIDDL-UHFFFAOYSA-N
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Description

9-Bromo-6h-chromeno[4,3-b]quinolin-6-one: is a heterocyclic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused to a quinoline ring, with a bromine atom at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen or metal hydrides.

    Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxygen, acetic acid.

    Reduction: Hydrogen, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one is used as a building block in the synthesis of more complex organic molecules.

Biology:

Medicine:

Industry:

  • The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the bromine atom at the 9th position in 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.

Properties

IUPAC Name

9-bromochromeno[4,3-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKHEIJEYMIDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-6h-chromeno[4,3-b]quinolin-6-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
9-Bromo-6h-chromeno[4,3-b]quinolin-6-one
Reactant of Route 6
9-Bromo-6h-chromeno[4,3-b]quinolin-6-one

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